
alpha-(2-Diprenylaminoethyl)-alpha-methyl-1-naphthylacetonitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(2-Diprenylaminoethyl)-alpha-methyl-1-naphthylacetonitrile hydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its complex structure, which includes a naphthyl group, a nitrile group, and a hydrochloride salt. Its unique chemical properties make it a subject of interest in medicinal chemistry, pharmacology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(2-Diprenylaminoethyl)-alpha-methyl-1-naphthylacetonitrile hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Naphthylacetonitrile Core: The initial step involves the synthesis of the naphthylacetonitrile core through a Friedel-Crafts acylation reaction, where naphthalene reacts with acetonitrile in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Diprenylaminoethyl Group: The next step involves the introduction of the diprenylaminoethyl group through a nucleophilic substitution reaction. This can be achieved by reacting the naphthylacetonitrile core with diprenylamine in the presence of a suitable base such as sodium hydride.
Methylation: The final step involves the methylation of the alpha position using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Alpha-(2-Diprenylaminoethyl)-alpha-methyl-1-naphthylacetonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diprenylaminoethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with amine or alcohol functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing the diprenylaminoethyl group.
Scientific Research Applications
Alpha-(2-Diprenylaminoethyl)-alpha-methyl-1-naphthylacetonitrile hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its ability to interact with specific biological targets.
Biology: It is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of alpha-(2-Diprenylaminoethyl)-alpha-methyl-1-naphthylacetonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Alpha-(2-Diprenylaminoethyl)-alpha-methyl-1-naphthylacetonitrile: Without the hydrochloride salt, this compound has similar properties but different solubility and stability characteristics.
Alpha-(2-Diprenylaminoethyl)-alpha-methyl-1-naphthylacetonitrile acetate: Another derivative with different counterions, affecting its reactivity and applications.
Uniqueness
Alpha-(2-Diprenylaminoethyl)-alpha-methyl-1-naphthylacetonitrile hydrochloride is unique due to its specific combination of functional groups and the presence of the hydrochloride salt, which enhances its solubility and stability in aqueous solutions. This makes it particularly useful in biological and medicinal research applications.
Properties
CAS No. |
50765-77-0 |
|---|---|
Molecular Formula |
C25H33ClN2 |
Molecular Weight |
397.0 g/mol |
IUPAC Name |
(3-cyano-3-naphthalen-1-ylbutyl)-bis(3-methylbut-2-enyl)azanium;chloride |
InChI |
InChI=1S/C25H32N2.ClH/c1-20(2)13-16-27(17-14-21(3)4)18-15-25(5,19-26)24-12-8-10-22-9-6-7-11-23(22)24;/h6-14H,15-18H2,1-5H3;1H |
InChI Key |
MPNVQOYJNGVWGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC[NH+](CCC(C)(C#N)C1=CC=CC2=CC=CC=C21)CC=C(C)C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


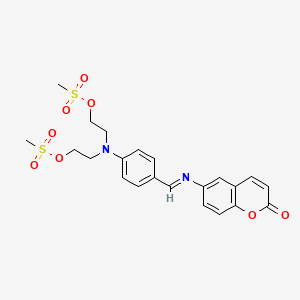

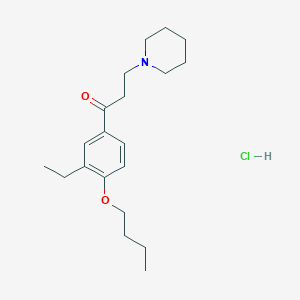
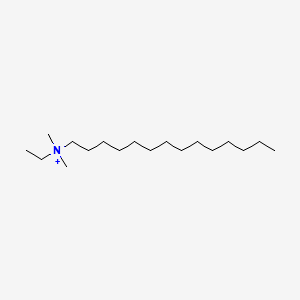

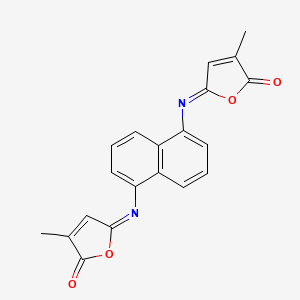
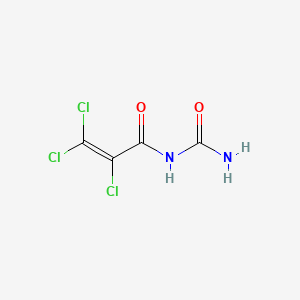
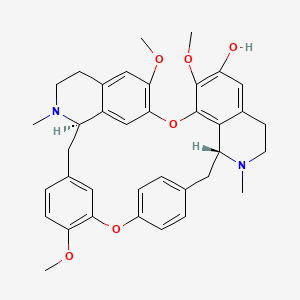
![N-[(5S,5aS,8aR,9R)-9-(4-hydroxy-3,5-dimethoxyphenyl)-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]-3-fluorobenzamide](/img/structure/B15195623.png)
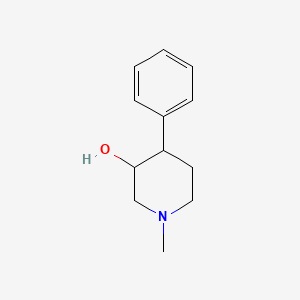
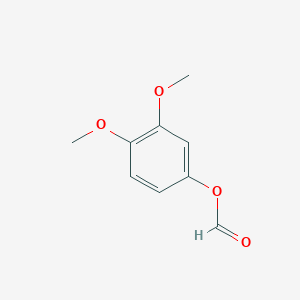


![N-[2-(hydrazinecarbonyl)phenyl]butane-1-sulfonamide](/img/structure/B15195671.png)
